Formyl chloride

Description

BenchChem offers high-quality Formyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

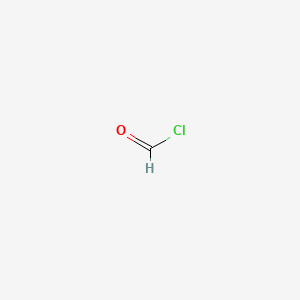

Structure

3D Structure

Properties

IUPAC Name |

formyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClO/c2-1-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAUNYMRSKVDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180344 | |

| Record name | Formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-30-2 | |

| Record name | Formyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Formyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl chloride (CHClO), the simplest acyl chloride, is a highly reactive and unstable chemical intermediate of significant interest in organic synthesis. Its transient nature makes it a challenging yet valuable reagent for introducing the formyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the known physical and chemical properties of formyl chloride, including detailed experimental protocols for its in situ generation and subsequent reactions. Spectroscopic data are presented to aid in its characterization, and key reaction pathways are illustrated with signaling pathway diagrams.

Physical Properties

Formyl chloride is a colorless, pungent liquid at temperatures below its boiling point. However, it is highly unstable at room temperature and readily decomposes.[1] Due to its instability, many of its physical properties have been determined under specific, controlled conditions or are predicted values. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Formyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | CHClO | |

| Molecular Weight | 64.47 g/mol | |

| CAS Number | 2565-30-2 | |

| Boiling Point | -18 °C (extrapolated) | |

| Melting Point | -92 °C | |

| Density | 1.25 g/cm³ (at -20 °C) | |

| Vapor Pressure | High | |

| Solubility | Reacts with water and many organic solvents | [2] |

| Stability | Highly unstable; decomposes at room temperature | [1][2] |

Chemical Properties and Reactivity

Formyl chloride's high reactivity stems from the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. Its primary chemical characteristic is its instability, readily decomposing into carbon monoxide (CO) and hydrogen chloride (HCl).[1][2][3] This decomposition can be autocatalytic.[1]

Caption: Decomposition pathway of formyl chloride.

Reactions with Nucleophiles

Formyl chloride undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Formyl chloride reacts vigorously with water to produce formic acid and hydrogen chloride.[2]

Caption: Hydrolysis of formyl chloride.

The reaction with alcohols yields formate (B1220265) esters and hydrogen chloride. This reaction is analogous to the esterification of other acyl chlorides.

Caption: Reaction of formyl chloride with an alcohol.

Primary and secondary amines react with formyl chloride to form N-substituted formamides.

Caption: Reaction of formyl chloride with an amine.

Experimental Protocols

Due to its instability, formyl chloride is almost always generated in situ for immediate use in a subsequent reaction.

Synthesis of Formyl Chloride

A common laboratory-scale synthesis involves the reaction of formic acid with a chlorinating agent, such as benzoyl chloride.

Experimental Protocol: In Situ Generation from Formic Acid and Benzoyl Chloride

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Anhydrous formic acid is placed in the reaction flask. The dropping funnel is charged with benzoyl chloride.

-

Reaction: The formic acid is cooled in an ice bath. Benzoyl chloride is added dropwise with vigorous stirring.

-

In Situ Use: The resulting mixture containing formyl chloride is then used directly for the subsequent reaction by adding the desired nucleophile.

Caption: Workflow for the in situ synthesis of formyl chloride.

Gattermann-Koch Reaction

Formyl chloride is a key intermediate in the Gattermann-Koch reaction, which is used to formylate aromatic compounds.[1][4]

Experimental Protocol: Gattermann-Koch Formylation of Toluene

-

Catalyst Preparation: A mixture of copper(I) chloride and aluminum chloride is suspended in the aromatic substrate (e.g., toluene) in a high-pressure autoclave.

-

Gaseous Reagents: The autoclave is charged with a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas.

-

Reaction: The mixture is stirred and heated, leading to the in situ formation of formyl chloride, which then acylates the aromatic ring.

-

Workup: The reaction is quenched by pouring it onto ice, followed by extraction and purification of the resulting aldehyde.

Caption: Workflow for the Gattermann-Koch reaction.

Spectroscopic Characterization

The high reactivity of formyl chloride makes its isolation for spectroscopic analysis challenging. Most available data is from gas-phase studies or theoretical calculations.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of formyl chloride exhibits characteristic absorption bands. The most intense band is the C=O stretch, which is observed at a higher frequency than in many other carbonyl compounds.

Table 2: Key IR Absorption Bands of Formyl Chloride

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2980 | C-H stretch |

| ~1800 | C=O stretch |

| ~1050 | C-H bend |

| ~750 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally obtaining NMR spectra of formyl chloride is difficult due to its instability. Predicted NMR data can provide an estimation of the expected chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Formyl Chloride

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | 9.5 - 10.5 |

| ¹³C | 160 - 170 |

Mass Spectrometry (MS)

The mass spectrum of formyl chloride is expected to show a molecular ion peak (m/z 64 and 66 in a ~3:1 ratio due to the isotopes of chlorine). Common fragmentation pathways would involve the loss of a chlorine radical or a hydrogen radical. The base peak is likely to be the formyl cation [HCO]⁺ at m/z 29.

Expected Fragmentation Pattern:

-

[M]⁺: m/z 64/66

-

[M-H]⁺: m/z 63/65

-

[M-Cl]⁺: m/z 29 (formyl cation)

-

[CO]⁺: m/z 28

Caption: Proposed mass spectrometry fragmentation of formyl chloride.

Safety and Handling

Formyl chloride is a hazardous substance due to its high reactivity and the toxicity of its decomposition products (CO and HCl). It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions involving formyl chloride should be conducted under anhydrous conditions to prevent its rapid hydrolysis.

Conclusion

Formyl chloride, despite its inherent instability, remains a valuable reagent in organic synthesis for the introduction of the formyl group. A thorough understanding of its physical and chemical properties, as well as appropriate handling procedures, is essential for its safe and effective use in research and development. The in situ generation of this transient species is the most practical approach for its utilization in chemical transformations. Further research into stabilizing formyl chloride or developing safer and more efficient formylating agents continues to be an active area of investigation.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Formyl chloride | chemical compound | Britannica [britannica.com]

- 3. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]

- 4. Formyl chloride | 2565-30-2 | Benchchem [benchchem.com]

Navigating the Synthesis of a Fleeting Reagent: A Technical Guide to Laboratory-Scale Formyl Chloride Preparation

For Researchers, Scientists, and Drug Development Professionals

Formyl chloride (HCOCl), the simplest acyl chloride, presents a unique challenge in synthetic chemistry. Its high reactivity and inherent instability make it a transient species, yet its role as a formylating agent holds significant potential in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth exploration of the laboratory-scale synthesis of formyl chloride, offering a comparative analysis of various methods, detailed experimental protocols, and critical safety considerations.

Executive Summary

The synthesis of formyl chloride is characterized by its need for anhydrous conditions and low temperatures to mitigate its rapid decomposition into carbon monoxide (CO) and hydrogen chloride (HCl)[1][2]. This guide details three primary synthetic strategies: the reaction of formic acid with common chlorinating agents (thionyl chloride, benzoyl chloride, and sulfuryl chloride) and the in situ generation of formyl chloride for immediate consumption in reactions like the Gattermann-Koch formylation. Each method's advantages, limitations, and safety precautions are systematically evaluated to assist researchers in selecting the most appropriate approach for their specific laboratory context.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for formyl chloride is often dictated by the available starting materials, the required scale, and the tolerance of the subsequent reaction to byproducts. The following table summarizes the key quantitative data associated with the most common laboratory-scale methods.

| Synthesis Method | Chlorinating Agent | Typical Reaction Temperature | Reported Yield | Purity | Key Considerations |

| Method 1 | Thionyl Chloride (SOCl₂) | 0 °C to reflux | Moderate to High | Variable | Gaseous byproducts (SO₂, HCl) are easily removed, but purification of the product is crucial. |

| Method 2 | Benzoyl Chloride (C₆H₅COCl) | Low temperatures (e.g., 0 °C) | Moderate | Good | The reaction is driven by the formation of benzoic anhydride. |

| Method 3 | Sulfuryl Chloride (SO₂Cl₂) | Low temperatures (e.g., 0 °C) | Moderate | Variable | Generates gaseous byproducts (SO₂, HCl). |

| Method 4 (in situ) | Carbon Monoxide (CO) & HCl | High pressure or with a catalyst | N/A (consumed directly) | N/A | Primarily for Gattermann-Koch formylation of aromatic compounds.[3][4][5] |

Table 1: Comparison of Laboratory-Scale Formyl Chloride Synthesis Methods.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited. Extreme caution must be exercised when handling all reagents and the final product, as they are corrosive, toxic, and/or moisture-sensitive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Method 1: Synthesis from Formic Acid and Thionyl Chloride

This is one of the most common methods for preparing acyl chlorides[6]. The reaction of formic acid with thionyl chloride produces formyl chloride along with the gaseous byproducts sulfur dioxide and hydrogen chloride[7].

Experimental Workflow:

Caption: Workflow for formyl chloride synthesis using thionyl chloride.

Detailed Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (bubbler) to vent HCl and SO₂ gases safely.

-

Reaction: Charge the flask with anhydrous formic acid (1.0 eq). Cool the flask to 0 °C using an ice-water bath. Add thionyl chloride (1.1 to 1.5 eq) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Purification: The highly volatile formyl chloride can be isolated by distillation at reduced pressure into a cold trap cooled with a dry ice/acetone bath (-78 °C)[8]. It is crucial to avoid heating the reaction mixture excessively to prevent decomposition.

Method 2: Synthesis from Formic Acid and Benzoyl Chloride

This method relies on the reaction of formic acid with benzoyl chloride to produce formyl chloride and benzoic anhydride.

Reaction Pathway:

Caption: Reaction of formic acid with benzoyl chloride.

Detailed Protocol:

-

Apparatus Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous formic acid (1.0 eq) and benzoyl chloride (1.0 eq).

-

Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate of reaction.

-

Purification: Formyl chloride, being the most volatile component, can be distilled directly from the reaction mixture into a cold trap as described in Method 1.

Method 3: Synthesis from Formic Acid and Sulfuryl Chloride

Sulfuryl chloride can also be used as a chlorinating agent for the preparation of formyl chloride.

Detailed Protocol:

-

Apparatus Setup: Use a similar setup as in Method 1.

-

Reaction: Cool anhydrous formic acid (1.0 eq) in an ice-salt bath to -10 °C. Add sulfuryl chloride (1.0 eq) dropwise with efficient stirring, maintaining the temperature below 0 °C.

-

Work-up: After the addition, allow the mixture to stir at low temperature for an additional hour. The formyl chloride can then be isolated by careful low-temperature, low-pressure distillation.

Method 4: In Situ Generation for the Gattermann-Koch Reaction

In the Gattermann-Koch reaction, formyl chloride is generated in situ from carbon monoxide and hydrogen chloride, typically under high pressure and in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride[5][8][9]. The formyl chloride is immediately trapped by an aromatic substrate.

Conceptual Workflow:

Caption: In situ generation and reaction of formyl chloride.

Due to the use of high-pressure carbon monoxide and corrosive gases, this reaction requires specialized equipment and is typically performed by experienced chemists. The procedure involves passing a stream of CO and HCl gas through a solution of the aromatic substrate and the catalyst in an appropriate solvent.

Spectroscopic Data

The characterization of formyl chloride is challenging due to its instability. However, spectroscopic data has been obtained under specific conditions.

| Spectroscopic Data | Value | Reference |

| ¹H NMR | A single peak is expected for the formyl proton. The chemical shift will be in the aldehyde region, likely downfield. | [10] |

| ¹³C NMR | A single peak is expected for the carbonyl carbon. | [11] |

| IR Spectroscopy (gas phase) | C=O stretch: ~1800 cm⁻¹ | [8] |

Table 2: Spectroscopic Data for Formyl Chloride. Note: Specific NMR data in common solvents is scarce due to the compound's reactivity.

Safety, Handling, and Storage

Formyl chloride is a highly reactive, corrosive, and toxic substance. Its instability requires stringent safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. All manipulations should be performed in a certified chemical fume hood[12].

-

Anhydrous Conditions: Formyl chloride reacts violently with water. All glassware must be flame-dried, and anhydrous reagents and solvents must be used.

-

Low-Temperature Storage: If isolation is necessary, formyl chloride must be stored at low temperatures (e.g., in a sealed container at -78 °C or below) to prevent rapid decomposition[13].

-

Quenching and Disposal: Unused formyl chloride should be quenched carefully by slowly adding it to a stirred, cold solution of a nucleophile like an alcohol (e.g., isopropanol) or a dilute base. Dispose of all chemical waste according to institutional guidelines.

Logical Relationship of Safety Precautions:

Caption: Key safety considerations for handling formyl chloride.

Conclusion

The laboratory synthesis of formyl chloride is a task that demands careful planning and execution due to the compound's inherent instability. While several methods exist, the choice of protocol will depend on the specific needs of the researcher. The synthesis from formic acid and thionyl chloride offers a balance of accessibility and efficiency, while in situ generation remains the method of choice for applications like the Gattermann-Koch reaction. By adhering to the detailed protocols and stringent safety measures outlined in this guide, researchers can successfully prepare and utilize this valuable, albeit transient, synthetic intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. britannica.com [britannica.com]

- 3. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 8. Formyl chloride | 2565-30-2 | Benchchem [benchchem.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. znaturforsch.com [znaturforsch.com]

- 11. mdpi.com [mdpi.com]

- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of Formyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl chloride (CHClO), a reactive acyl chloride, serves as a fundamental model for understanding the interplay of electronic and steric effects on molecular geometry and bonding. This technical guide provides a comprehensive overview of the molecular structure of formyl chloride, synthesizing data from key experimental studies. We present a detailed analysis of its bonding characteristics, supported by quantitative data from microwave and infrared spectroscopy. This document includes detailed experimental protocols representative of the techniques used for the characterization of this transient species, alongside visualizations of its molecular structure and a representative experimental workflow to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

Formyl chloride is the simplest acyl chloride, characterized by a carbonyl group bonded to a hydrogen atom and a chlorine atom. Its high reactivity and transient nature in many environments make its detailed structural elucidation a significant achievement in molecular spectroscopy. A thorough understanding of its structure and bonding provides insights into the reactivity of acyl chlorides, a critical functional group in organic synthesis and medicinal chemistry. The planar structure and the interplay of the electronegative oxygen and chlorine atoms with the central carbon atom create a molecule with distinct spectroscopic signatures. This guide will delve into the precise geometric parameters and vibrational modes of formyl chloride, offering a foundational understanding for professionals in related scientific fields.

Molecular Structure and Geometry

The molecular structure of formyl chloride has been determined with high precision through microwave spectroscopy. The molecule is planar, a fact established by the analysis of its inertial defects. The key structural parameters are summarized in the table below.

Table 1: Molecular Geometry of Formyl Chloride

| Parameter | Value | Experimental Method | Reference |

| Bond Lengths | |||

| C-Cl | 1.760 Å | Microwave Spectroscopy | [1] |

| C=O | 1.188 Å | Microwave Spectroscopy | [1] |

| C-H | 1.096 Å | Microwave Spectroscopy | [1] |

| Bond Angles | |||

| ∠HCCl | 109°58' | Microwave Spectroscopy | [1] |

| ∠HCO | 126°29' | Microwave Spectroscopy | [1] |

| ∠ClCO | 123°33' | Calculated |

The trigonal planar arrangement around the central carbon atom is a consequence of the sp² hybridization of the carbon. The bond angles deviate from the ideal 120° due to the different steric and electronic demands of the hydrogen, chlorine, and oxygen atoms.

Bonding and Electronic Structure

The bonding in formyl chloride can be described by a combination of sigma (σ) and pi (π) bonds. The central carbon atom is sp² hybridized, forming three σ bonds: one with hydrogen, one with chlorine, and one with oxygen. The remaining p-orbital on the carbon atom overlaps with a p-orbital on the oxygen atom to form a π bond, resulting in the C=O double bond.

The electronegativity of the oxygen and chlorine atoms leads to a significant polarization of the bonds, with electron density drawn away from the carbon and hydrogen atoms. This results in a molecule with a permanent dipole moment. The resonance structures of formyl chloride can be depicted as follows, with the structure on the left being the major contributor.

Spectroscopic Data

Spectroscopic studies have been instrumental in determining the structure and bonding of formyl chloride. Microwave spectroscopy provides precise rotational constants, which are used to calculate the moments of inertia and, subsequently, the molecular geometry. Infrared spectroscopy reveals the vibrational modes of the molecule, which are related to the strengths of the chemical bonds.

Table 2: Rotational and Vibrational Spectroscopic Data for Formyl Chloride

| Spectroscopic Parameter | Value | Unit | Reference |

| Rotational Constants | |||

| A | 60655.2 | MHz | [1] |

| B | 4983.8 | MHz | [1] |

| C | 4596.9 | MHz | [1] |

| Vibrational Frequencies | |||

| ν₁ (C-H stretch) | 2942 | cm⁻¹ | [2] |

| ν₂ (C=O stretch) | 1811 | cm⁻¹ | [2] |

| ν₃ (CH rock) | 1342 | cm⁻¹ | [2] |

| ν₄ (C-Cl stretch) | 771 | cm⁻¹ | [2] |

| ν₅ (COCl bend) | 565 | cm⁻¹ | [2] |

| ν₆ (CH wag) | 1001 | cm⁻¹ | [2] |

Experimental Protocols

The characterization of a transient and reactive species like formyl chloride requires specialized experimental techniques. The following protocols are representative of the methods used in the key studies that elucidated its molecular structure.

Microwave Spectroscopy: A Representative Protocol

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of gas-phase molecules. For a short-lived species like formyl chloride, the experiment must be conducted in a flow system where the molecule is continuously generated and passed through the spectrometer.

Objective: To measure the rotational transitions of formyl chloride to determine its rotational constants and molecular geometry.

Methodology:

-

Generation of Formyl Chloride: Formyl chloride is unstable and is typically prepared in situ. One common method is the gas-phase reaction of formic acid with a chlorinating agent, such as thionyl chloride, at low pressure. The reactants are introduced into a flow tube reactor immediately upstream of the spectrometer's absorption cell.

-

Spectrometer Setup: A Stark-modulated microwave spectrometer operating in the frequency range of 8-40 GHz is typically used. The absorption cell consists of a long (e.g., 3-meter) X-band waveguide.

-

Sample Introduction: The reaction mixture containing formyl chloride is continuously pumped through the waveguide absorption cell. The pressure in the cell is maintained at a low level (e.g., 10-50 mTorr) to minimize pressure broadening of the spectral lines.

-

Data Acquisition: The microwave radiation is swept through the desired frequency range. When the frequency of the radiation matches a rotational transition of formyl chloride, absorption occurs. A phase-sensitive detector locked to the Stark modulation frequency is used to enhance the signal-to-noise ratio.

-

Temperature Control: To increase the lifetime of the unstable formyl chloride, the waveguide cell is often cooled to dry ice temperatures (approximately -78 °C).[1]

-

Data Analysis: The measured transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ). These assignments are then used in a least-squares fitting procedure to determine the precise rotational constants (A, B, C) of the molecule. From these constants, the moments of inertia are calculated, which in turn are used to derive the bond lengths and bond angles.

Gas-Phase Infrared Spectroscopy: A Representative Protocol

Infrared spectroscopy probes the vibrational energy levels of molecules. For gas-phase studies of unstable species, a long-path gas cell is often coupled with a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To measure the vibrational frequencies of formyl chloride to understand its bond strengths and vibrational modes.

Methodology:

-

Generation of Formyl Chloride: As with microwave spectroscopy, formyl chloride is generated in a flow system. An alternative method involves the ozonolysis of cis- or trans-1,2-dichloroethylene.

-

Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The infrared beam is passed through a long-path gas cell (e.g., a multi-pass cell) to achieve a sufficient absorption path length for the low concentration of the transient species.

-

Sample Handling: The reaction products, including formyl chloride, are flowed through the gas cell. The pressure is maintained at a few Torr.

-

Data Acquisition: An interferogram is recorded by the FTIR spectrometer. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The interferogram is subjected to a Fourier transform to obtain the infrared spectrum (absorbance or transmittance versus wavenumber).

-

Spectral Analysis: The absorption bands in the spectrum are assigned to the fundamental vibrational modes of formyl chloride. The rotational fine structure of the vibrational bands can also be analyzed to obtain information about the rotational constants in the ground and vibrationally excited states.

Conclusion

The molecular structure and bonding of formyl chloride have been thoroughly characterized by a combination of microwave and infrared spectroscopy. These studies have provided a precise determination of its planar geometry, bond lengths, and bond angles. The spectroscopic data offer valuable insights into the electronic environment of the carbonyl group when influenced by a halogen atom. The experimental protocols outlined in this guide are representative of the sophisticated techniques required to study such reactive and transient molecules. This foundational knowledge is crucial for researchers and professionals in fields where the chemistry of acyl chlorides plays a pivotal role, including in the design and synthesis of new pharmaceuticals and functional materials.

References

Formyl Chloride: A Technical Guide to its Stability at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Executive Summary

Formyl chloride (HCOCl), the simplest acyl chloride, is a molecule of significant interest in organic synthesis and atmospheric chemistry. However, its practical application is severely limited by its inherent instability at room temperature. This technical guide provides a comprehensive overview of the stability of formyl chloride, detailing its decomposition pathways, relevant kinetic data, and the experimental protocols for its synthesis and the conceptual framework for studying its transient nature.

Stability of Formyl Chloride at Ambient Temperatures

Formyl chloride is unequivocally unstable at room temperature.[1][2][3] Its high reactivity stems from the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion. This inherent instability leads to rapid decomposition, making its isolation and storage under ambient conditions exceptionally challenging.[2][4] The molecule is known to be a colorless gas with a pungent odor at room temperature and readily decomposes into thermodynamically more stable products.[1]

Primary Decomposition Pathway

The principal route of formyl chloride decomposition at room temperature is a unimolecular elimination reaction, yielding carbon monoxide (CO) and hydrogen chloride (HCl).[1][3] This process is facile due to the relatively weak carbon-chlorine bond.[1]

Reaction: HCOCl → CO + HCl

This decomposition is a key characteristic that distinguishes formyl chloride from its more stable higher acyl chloride analogues, such as acetyl chloride.[2]

Hydrolysis

In the presence of moisture, formyl chloride undergoes rapid hydrolysis to produce formic acid and hydrochloric acid.[1] This reactivity with water contributes to its fuming appearance in moist air and further complicates its handling and storage.

Reaction: HCOCl + H₂O → HCOOH + HCl

Quantitative Decomposition Data

Due to its transient nature, precise kinetic data for the decomposition of pure formyl chloride at standard room temperature is scarce in the literature. However, studies in aqueous environments and the gas phase provide valuable insights into its reactivity.

| Parameter | Value/Condition | Remarks |

| Half-life | < 10 seconds | In aqueous solution at 25°C and 50% relative humidity.[4] |

| Atmospheric Lifetime | 18 to 21 days | Estimated based on reactions with Cl atoms and OH radicals, and photolysis.[5] |

| Storage Conditions | -20°C under inert gas (N₂/Ar) | Required for long-term storage in sealed, passivated glassware.[4] |

| Stable Preparation Temperature | ≤ -60°C | Can be prepared and handled at low temperatures.[2] |

Experimental Protocols

Low-Temperature Synthesis of Formyl Chloride

This protocol is adapted from established methods for the preparation of formyl chloride for in situ use or low-temperature studies.

Objective: To synthesize formyl chloride at a temperature where it is transiently stable.

Materials:

-

Anhydrous formic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., diethyl ether, chloroform)

-

Dry ice/acetone or liquid nitrogen cooling bath

-

Schlenk line or similar inert atmosphere apparatus

-

Glassware, oven-dried and cooled under an inert atmosphere

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet.

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Add anhydrous formic acid to the flask via the dropping funnel.

-

Slowly add a stoichiometric amount of thionyl chloride or phosphorus pentachloride to the stirred formic acid solution.

-

Maintain the temperature at -78°C throughout the addition to control the reaction and prevent the decomposition of the product.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -78°C.

-

The resulting solution contains formyl chloride and can be used for subsequent reactions at low temperatures or for spectroscopic analysis in a pre-cooled cell.

Note: All manipulations should be carried out under a strict inert atmosphere to prevent hydrolysis.

Conceptual Workflow for Decomposition Studies

A direct measurement of formyl chloride's stability at room temperature would require rapid, in-situ monitoring techniques.

Objective: To monitor the decomposition of formyl chloride in the gas or solution phase.

Methodology:

-

Generation: Synthesize formyl chloride at low temperature as described in Protocol 3.1.

-

Introduction:

-

Gas Phase: Volatilize the formyl chloride into a pre-evacuated and temperature-controlled gas cell (e.g., an infrared gas cell).

-

Solution Phase: Inject a small aliquot of the cold formyl chloride solution into a temperature-controlled cuvette containing a pre-equilibrated, inert solvent.

-

-

Monitoring:

-

Spectroscopic Methods: Immediately begin acquiring spectra using a rapid-scanning technique such as Fourier-Transform Infrared (FTIR) or UV-Visible spectroscopy. Monitor the disappearance of the characteristic formyl chloride absorption bands (e.g., C=O stretch) and the appearance of the CO and HCl bands.

-

Mass Spectrometry: For gas-phase studies, a mass spectrometer can be used to monitor the change in the parent ion peak of formyl chloride and the fragment ions corresponding to its decomposition products over time.

-

-

Data Analysis:

-

Extract the concentration of formyl chloride as a function of time from the spectroscopic or mass spectrometric data.

-

Plot the natural logarithm of the concentration versus time to determine the first-order rate constant for the decomposition.

-

Calculate the half-life of formyl chloride under the specific experimental conditions.

-

Visualizing the Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of formyl chloride.

References

Formyl Chloride: A Comprehensive Technical Guide for Researchers

CAS Number: 2565-30-2 IUPAC Name: Methanoyl chloride

Abstract

Formyl chloride (HCOCl), the simplest acyl chloride, is a highly reactive and unstable chemical intermediate of significant interest in organic synthesis. Its primary utility lies in its potent formylating capability, enabling the introduction of a formyl group (-CHO) into various organic substrates. This technical guide provides an in-depth overview of formyl chloride, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis, key reactions with a focus on the Gattermann-Koch reaction, its role in pharmaceutical manufacturing, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

Formyl chloride is a colorless, pungent gas at room temperature. Due to its inherent instability, it is typically generated in situ for immediate consumption in chemical reactions.[1] It readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[2]

Table 1: Physicochemical Properties of Formyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 2565-30-2 | [3][4] |

| IUPAC Name | Methanoyl chloride | N/A |

| Molecular Formula | CHClO | [3][4] |

| Molecular Weight | 64.47 g/mol | [5] |

| Boiling Point | 46.4 °C at 760 mmHg | [6][7] |

| Density | 1.199 g/cm³ | [6][7] |

| Vapor Pressure | 350 mmHg at 25 °C | [6][7] |

| InChI Key | GFAUNYMRSKVDJL-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C(=O)Cl | [5] |

Synthesis of Formyl Chloride

The high reactivity and instability of formyl chloride necessitate its preparation immediately prior to use. The most common laboratory-scale synthesis involves the reaction of formic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from Formic Acid and Thionyl Chloride

This protocol outlines a general procedure for the generation of formyl chloride for immediate use in a subsequent reaction.

Materials:

-

Anhydrous formic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction solvent (e.g., dichloromethane, diethyl ether)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or trap). Maintain a positive pressure of an inert gas.

-

In the flask, dissolve anhydrous formic acid in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred formic acid solution. The molar ratio of thionyl chloride to formic acid is typically 1.1:1 to ensure complete conversion.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases ceases.[9][10]

-

The resulting solution containing formyl chloride is then used directly for the subsequent reaction step.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).

Key Reactions and Applications

The primary application of formyl chloride is as a formylating agent. Its high electrophilicity makes it reactive towards a wide range of nucleophiles.

The Gattermann-Koch Reaction

A cornerstone of aromatic chemistry, the Gattermann-Koch reaction utilizes formyl chloride (generated in situ from carbon monoxide and hydrogen chloride) to introduce a formyl group onto aromatic rings, yielding aromatic aldehydes. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[1]

Reactions with Other Nucleophiles

Formyl chloride reacts readily with various nucleophiles, including alcohols to form formates and amines to form formamides. These reactions are typically rapid and exothermic.

Role in Drug Development and Pharmaceutical Synthesis

Acyl chlorides, including formyl chloride, are important intermediates in the pharmaceutical industry.[11] The formyl group is a key functional group in many biologically active molecules. While the direct use of isolated formyl chloride in large-scale pharmaceutical manufacturing is limited due to its instability, the principles of its reactivity are widely applied. Formylation reactions are crucial for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Aromatic aldehydes, the products of the Gattermann-Koch reaction, are precursors to a wide range of pharmaceuticals, including certain antibiotics and cardiovascular drugs.

Spectroscopic Data

The characterization of the transient formyl chloride molecule has been achieved through various spectroscopic methods.

Table 2: Spectroscopic Data for Formyl Chloride

| Technique | Key Observables | Reference(s) |

| ¹H NMR | A single peak for the formyl proton. | |

| IR Spectroscopy | Strong C=O stretching vibration. | [8][12] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | [13] |

Atmospheric Chemistry

Formyl chloride is recognized as a product in the atmospheric degradation of several chlorinated hydrocarbons, such as vinyl chloride.[14][15] Its atmospheric fate is primarily determined by photolysis and reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms.[16] The atmospheric lifetime of formyl chloride is estimated to be between 18 and 21 days.[16]

Safety and Handling

Formyl chloride is a hazardous substance that requires strict safety precautions.

-

General Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[19][20]

-

Inhalation: Avoid inhaling the gas. In case of exposure, move to fresh air immediately and seek medical attention.[17]

-

Skin and Eye Contact: Formyl chloride is corrosive. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17]

-

Accidental Release: In case of a leak, evacuate the area and ensure adequate ventilation before cleanup. Use appropriate personal protective equipment during cleanup.[18]

Conclusion

Formyl chloride, despite its instability, remains a valuable reagent in organic synthesis, particularly for the formylation of aromatic compounds. Its in situ generation and immediate use are standard practices that mitigate the risks associated with its handling. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective application in research and development, including the synthesis of pharmaceutical intermediates. Researchers and drug development professionals can leverage the unique reactivity of this small molecule to construct complex molecular architectures.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Formyl chloride | chemical compound | Britannica [britannica.com]

- 3. Page loading... [guidechem.com]

- 4. formyl chloride | 2565-30-2 [chemnet.com]

- 5. Formyl chloride | CHClO | CID 75720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. formyl chloride | CAS#:2565-30-2 | Chemsrc [chemsrc.com]

- 7. Formyl chloride|lookchem [lookchem.com]

- 8. Formyl chloride [webbook.nist.gov]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 12. researchgate.net [researchgate.net]

- 13. Formyl chloride [webbook.nist.gov]

- 14. Fate of Chloromethanes in the Atmospheric Environment: Implications for Human Health, Ozone Formation and Depletion, and Global Warming Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 16. researchgate.net [researchgate.net]

- 17. angenechemical.com [angenechemical.com]

- 18. Page loading... [wap.guidechem.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic data for formyl chloride (IR, NMR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for formyl chloride (HCOCl), a key reactive intermediate in various chemical processes. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for identification and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy of formyl chloride in the gas phase reveals characteristic vibrational frequencies corresponding to its molecular structure. Due to its reactive nature, obtaining high-quality gas-phase IR spectra requires specialized techniques to handle this unstable molecule.

Table 1: Fundamental Vibrational Frequencies of Formyl Chloride

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ (C-H stretch) | 2958 | Stretching of the carbon-hydrogen bond. |

| ν₂ (C=O stretch) | 1817 | Stretching of the carbon-oxygen double bond (carbonyl group). |

| ν₃ (C-Cl stretch) | 748 | Stretching of the carbon-chlorine bond. |

| ν₄ (CH bend) | 1342 | In-plane bending of the carbon-hydrogen bond. |

| ν₅ (CCl bend) | 575 | In-plane bending of the carbon-chlorine bond. |

| ν₆ (out-of-plane bend) | 948 | Out-of-plane bending of the molecule. |

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The acquisition of gas-phase infrared spectra of reactive species like formyl chloride necessitates a controlled environment to prevent decomposition and ensure accurate measurements.

A general workflow for this process is as follows:

-

Synthesis and Purification: Formyl chloride is synthesized, often in situ, and purified to remove any byproducts or starting materials that may interfere with the spectrum.

-

Sample Introduction: The purified gaseous formyl chloride is introduced into a specialized gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is often designed for long path lengths to enhance the signal of low-concentration samples.

-

FTIR Spectrometer: The gas cell is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: An infrared beam is passed through the gas cell, and the resulting interferogram is recorded by the detector.

-

Data Processing: The interferogram is subjected to a Fourier transform to generate the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its instability, obtaining high-quality NMR spectra of pure formyl chloride is challenging. The data presented here is based on theoretical calculations and comparisons with similar stable acyl chlorides. As a highly reactive and unstable compound, specialized techniques are required for its NMR analysis, such as performing the measurement at low temperatures in an inert solvent.

Table 2: Predicted NMR Spectroscopic Data for Formyl Chloride

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | ~9.5 - 10.5 | Singlet | N/A |

| ¹³C | ~160 - 170 | Singlet | N/A |

Experimental Protocol: NMR Spectroscopy of Unstable Compounds

The following outlines a general procedure for acquiring NMR spectra of unstable compounds like formyl chloride, emphasizing the need for an inert atmosphere and low temperatures.

-

Low-Temperature Synthesis: Formyl chloride is synthesized at a low temperature to minimize decomposition.

-

Inert Atmosphere: All manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

-

Pre-cooled Solvent and NMR Tube: A deuterated solvent, previously degassed to remove dissolved oxygen, is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath). The NMR tube is also pre-cooled.

-

Sample Preparation: The freshly synthesized formyl chloride is dissolved in the cold deuterated solvent inside the pre-cooled NMR tube.

-

Rapid Data Acquisition: The NMR tube is quickly transferred to the NMR spectrometer, which has been pre-cooled to the desired temperature. NMR data is then acquired rapidly before significant sample decomposition can occur.

Mass Spectrometry (MS)

Mass spectrometry of formyl chloride provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common technique for such analyses. The molecular ion peak is expected at m/z 64 and 66, corresponding to the two main isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.

Table 3: Predicted Mass Spectrometry Data for Formyl Chloride (Electron Ionization)

| m/z | Ion | Description |

| 64/66 | [HCOCl]⁺ | Molecular Ion |

| 63/65 | [COCl]⁺ | Loss of H |

| 36/38 | [HCl]⁺ | Rearrangement and fragmentation |

| 29 | [HCO]⁺ | Loss of Cl |

| 28 | [CO]⁺ | Loss of HCl |

Experimental Protocol: Electron Ionization Mass Spectrometry

The analysis of a reactive species like formyl chloride by mass spectrometry requires a system that can handle volatile and potentially corrosive gases.

-

Sample Introduction: Gaseous formyl chloride is introduced into the mass spectrometer's ion source via a gas inlet system, often utilizing a fine leak valve to control the pressure.

-

Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data system generates a mass spectrum, which is a plot of ion intensity versus m/z. This spectrum provides a molecular fingerprint, showing the molecular ion and the characteristic fragment ions.

A Technical Guide to the Reactivity of the Formyl Group in Formyl Chloride

Executive Summary

Formyl chloride (HCOCl) is the simplest acyl chloride, yet it stands apart from its higher homologs due to its profound instability.[1] It is a highly reactive, transient chemical species that serves as a pivotal intermediate in specific chemical transformations, most notably the Gattermann-Koch reaction.[2][3] Unlike stable analogs such as acetyl chloride, formyl chloride cannot be isolated at room temperature as it readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[4][5] This guide provides an in-depth analysis of the formyl group's reactivity within this molecule, covering its physicochemical properties, decomposition pathways, electrophilic behavior, and synthesis protocols. Understanding its transient nature is critical for its application in organic synthesis and for elucidating its role in metabolic pathways.

Physicochemical and Spectroscopic Properties

The unique reactivity of formyl chloride is a direct consequence of its molecular structure and electronic properties. Precise measurements have been obtained through specialized techniques, owing to its short lifetime, which is approximately 3 minutes in a waveguide cell at dry ice temperatures.[6] Key quantitative data are summarized below.

Table 1: Molecular and Spectroscopic Properties of Formyl Chloride

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 64.471 g/mol | - | [7] |

| C-Cl Bond Length | 1.760 Å | Microwave Spectroscopy | [6] |

| C=O Bond Length | 1.188 Å | Microwave Spectroscopy | [6] |

| C-H Bond Length | 1.096 Å | Microwave Spectroscopy | [6] |

| H-C-Cl Bond Angle | 109° 58' | Microwave Spectroscopy | [6] |

| H-C=O Bond Angle | 126° 29' | Microwave Spectroscopy | [6] |

| Dipole Moment (total) | 1.6 ± 0.2 D | Stark Effect Analysis | [6] |

| C=O Stretch (ν₂) Freq. | 1784 cm⁻¹ | FTIR Spectroscopy | [2][8] |

| Ionization Energy | 11.510 eV | - |[8] |

Core Reactivity: Instability and Decomposition

The defining characteristic of formyl chloride is its thermal instability.[3] This property distinguishes it from all other acyl chlorides. The primary reason for this instability is the presence of an acidic hydrogen atom attached to the carbonyl carbon.[3][4][9]

Gas-Phase and Anhydrous Decomposition

In the absence of water, formyl chloride readily decomposes into thermodynamically stable products: carbon monoxide and hydrogen chloride.[4][10] This process is often autocatalytic and is facile even at low temperatures.[3] The decomposition is driven by the ease of eliminating HCl, a process not viable for other acyl chlorides which would require breaking a much stronger C-C bond.[3][9]

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. Formyl chloride | 2565-30-2 | Benchchem [benchchem.com]

- 3. organic chemistry - Why is formyl chloride unstable while higher acyl chlorides are stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. Formyl chloride | chemical compound | Britannica [britannica.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Formyl chloride [webbook.nist.gov]

- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Decomposition Products of Formyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl chloride (HCOCl), the simplest acyl chloride, is a highly reactive and unstable molecule of significant interest in various chemical contexts, including atmospheric chemistry and as a transient intermediate in organic synthesis. Its inherent instability leads to rapid decomposition through several pathways, primarily unimolecular decomposition, hydrolysis, and photolysis. This technical guide provides a comprehensive overview of the decomposition products of formyl chloride, presenting available quantitative data, detailed experimental protocols for studying its decomposition, and visualizations of the key reaction pathways. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working with or encountering this transient chemical species.

Introduction

Formyl chloride is the acyl chloride of formic acid and is structurally the simplest of its class. Unlike its higher homologues such as acetyl chloride, formyl chloride is notably unstable at room temperature, readily decomposing into thermodynamically more stable products.[1] This instability is a key feature that dictates its handling, synthesis, and role as a reactive intermediate. Understanding the decomposition pathways and the resulting products is crucial for controlling reaction outcomes and for modeling its environmental impact. The primary decomposition routes of formyl chloride are:

-

Unimolecular (Thermal) Decomposition: The spontaneous decomposition into carbon monoxide (CO) and hydrogen chloride (HCl).

-

Hydrolysis: Reaction with water to yield formic acid (HCOOH) and hydrogen chloride (HCl).

-

Photochemical Decomposition (Photolysis): Decomposition induced by the absorption of ultraviolet (UV) radiation, primarily yielding carbon monoxide (CO) and chlorine radicals, which can then form chlorine gas (Cl₂).

This guide will delve into the specifics of each of these pathways, presenting the available kinetic and thermodynamic data, outlining the experimental methodologies used to study these processes, and providing visual representations of the underlying mechanisms.

Unimolecular Decomposition

The most prominent decomposition pathway for formyl chloride in the absence of other reagents is its unimolecular breakdown into carbon monoxide and hydrogen chloride.[2][3]

HCOCl → CO + HCl [2]

This process is facile even at room temperature and is a significant contributor to the compound's overall instability.[1] The driving force for this reaction is the formation of the very stable carbon monoxide molecule.

Quantitative Data

Quantitative kinetic data for the unimolecular decomposition of formyl chloride is sparse in the literature due to its high reactivity. However, computational studies have provided insights into the energetics of this pathway.

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | Data not available in search results | ||

| Pre-exponential Factor (A) | Data not available in search results | ||

| Rate Constant (k) | Data not available in search results |

Note: The lack of specific experimental values in the table highlights a significant gap in the publicly available literature.

Experimental Protocols

Studying the gas-phase unimolecular decomposition of a highly reactive species like formyl chloride requires specialized techniques to handle the transient nature of the reactant and to monitor the reaction progress in real-time.

Experimental Workflow: Gas-Phase Thermal Decomposition Study

Caption: Workflow for studying the gas-phase thermal decomposition of formyl chloride.

Detailed Methodology: High-Temperature Flow Reactor with FTIR and Mass Spectrometry Detection

-

Formyl Chloride Generation: Due to its instability, formyl chloride is typically generated in situ immediately before its introduction into the reactor. A common method involves the gas-phase reaction of formic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction products are passed through a cold trap to remove less volatile byproducts.

-

Reactor Setup: A high-temperature flow reactor, often a quartz tube housed in a furnace, is used to control the reaction temperature precisely. The reactor is maintained at a constant temperature and pressure.

-

Reactant Introduction: A carrier gas (e.g., an inert gas like argon or nitrogen) is passed through the formyl chloride generation setup, carrying the gaseous HCOCl into the heated flow reactor.

-

Real-time Monitoring (FTIR): The gas stream exiting the reactor is continuously passed through the sample cell of a Fourier-Transform Infrared (FTIR) spectrometer.[4] The characteristic vibrational frequencies of formyl chloride, carbon monoxide, and hydrogen chloride allow for their real-time concentration monitoring.

-

Product Identification (Mass Spectrometry): A portion of the exit gas stream is directed into a mass spectrometer to confirm the identity of the decomposition products by their mass-to-charge ratios.[5] This is particularly useful for identifying any minor or unexpected products.

-

Data Analysis: By measuring the decay of the formyl chloride concentration and the formation of the products as a function of temperature and residence time in the reactor, the rate constant and activation energy for the decomposition can be determined.

Hydrolysis

In the presence of water, formyl chloride undergoes rapid hydrolysis to produce formic acid and hydrogen chloride.[2]

HCOCl + H₂O → HCOOH + HCl [2]

This reaction is typically very fast, making its kinetic study challenging.

Quantitative Data

While the hydrolysis is known to be rapid, specific rate constants are not widely reported in readily accessible literature.

| Parameter | Condition | Value | Method | Reference |

| Rate Constant (k) | 25 °C, pure water | Data not available in search results | [6] |

Note: While the referenced article discusses the hydrolysis of various acyl chlorides, specific data for formyl chloride is not provided.

Experimental Protocols

The rapid nature of formyl chloride hydrolysis necessitates the use of fast kinetic techniques, such as the stopped-flow method, to measure the reaction rate.

Experimental Workflow: Stopped-Flow Kinetics of Hydrolysis

Caption: Workflow for studying the hydrolysis of formyl chloride using a stopped-flow instrument.

Detailed Methodology: Stopped-Flow Spectrophotometry

-

Solution Preparation:

-

A solution of formyl chloride is prepared in a dry, aprotic solvent in which it is relatively stable for a short period.

-

An aqueous solution (e.g., a buffer of known pH) is prepared.

-

-

Stopped-Flow Instrument Setup: A stopped-flow instrument consists of two or more syringes that can rapidly inject their contents into a mixing chamber, after which the mixed solution flows into an observation cell and the flow is abruptly stopped.[7][8] The reaction is then monitored in the static solution within the observation cell.

-

Reaction Initiation and Monitoring:

-

The syringes are loaded with the formyl chloride solution and the aqueous solution.

-

The instrument rapidly mixes the two solutions, initiating the hydrolysis reaction.

-

The progress of the reaction is monitored by a fast-response detection method. This can be:

-

UV-Vis Spectrophotometry: If formyl chloride or formic acid has a distinct UV-Vis absorption spectrum, the change in absorbance over time can be monitored.

-

Conductivity Measurement: The production of ionic species (H₃O⁺ and Cl⁻ from HCl) leads to an increase in the conductivity of the solution, which can be monitored as a function of time.

-

-

-

Data Analysis: The change in the measured signal (absorbance or conductivity) over time is fitted to a kinetic model (typically first-order or pseudo-first-order) to extract the rate constant for the hydrolysis reaction.[9]

Photochemical Decomposition

Formyl chloride can absorb UV radiation, leading to its decomposition. The primary products are carbon monoxide and chlorine radicals.

HCOCl + hν → CO + H + Cl

The chlorine atoms can then recombine to form chlorine gas:

Cl + Cl → Cl₂

Quantitative Data

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules reacted divided by the number of photons absorbed.[10]

| Wavelength (nm) | Quantum Yield (Φ) | Method | Reference |

| Data not available in search results | Data not available in search results |

Experimental Protocols

Determining the quantum yield of photolysis involves measuring the rate of disappearance of the reactant and the intensity of the light source.

Experimental Workflow: Photolysis Quantum Yield Determination

Caption: Experimental setup for determining the photolysis quantum yield of formyl chloride.

Detailed Methodology: Photolysis with Chemical Actinometry [11]

-

Reactant Preparation: A solution of formyl chloride in an inert solvent is prepared in a quartz cuvette or reactor, which is transparent to the UV radiation being used.

-

Light Source: A monochromatic light source, such as a laser or a lamp with a monochromator, is used to irradiate the sample at a specific wavelength.

-

Photon Flux Measurement (Actinometry): The intensity of the light source (photon flux) is measured using a chemical actinometer.[12] A common actinometer is potassium ferrioxalate, which undergoes a well-characterized photochemical reaction with a known quantum yield. By measuring the extent of reaction in the actinometer solution under the same irradiation conditions as the sample, the photon flux can be calculated.

-

Sample Irradiation: The formyl chloride solution is irradiated for a specific period. The concentration of formyl chloride is measured before and after irradiation using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

-

Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of HCOCl reacted) / (moles of photons absorbed)

The moles of photons absorbed are determined from the photon flux measured by actinometry and the absorbance of the formyl chloride solution at the irradiation wavelength.

Signaling Pathways and Logical Relationships

The decomposition of formyl chloride can be summarized by the following logical relationship diagram, illustrating the different pathways and their products.

Decomposition Pathways of Formyl Chloride

Caption: The main decomposition pathways of formyl chloride.

Conclusion

Formyl chloride is a highly reactive molecule that readily decomposes via unimolecular, hydrolytic, and photochemical pathways. The primary decomposition products are simple, stable molecules: carbon monoxide, hydrogen chloride, and formic acid. While the qualitative aspects of these decomposition routes are well-established, there is a notable scarcity of comprehensive quantitative data, such as rate constants and quantum yields, in the accessible scientific literature. The experimental study of formyl chloride decomposition requires specialized techniques capable of handling transient species and monitoring rapid reactions. This guide has provided an overview of the current understanding of formyl chloride decomposition and has outlined detailed experimental protocols that can be employed to further investigate its kinetic and mechanistic details. Further research to populate the quantitative data tables presented herein would be of significant value to the chemical science community.

References

- 1. sfu.ca [sfu.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jeol.com [jeol.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Thermodynamic Properties of Formyl Chloride Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties associated with the formation of formyl chloride (HCOCl). Due to its inherent instability, understanding the thermodynamics of formyl chloride is crucial for its application in chemical synthesis, particularly in processes where it is generated in situ. This document summarizes key thermodynamic data, outlines experimental methodologies for their determination, and visualizes relevant chemical pathways.

Core Thermodynamic Data

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°). These values for formyl chloride in the gaseous state are presented below.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (298.15 K) | ΔHf° | -182.81 ± 0.93 | kJ/mol |

| Standard Molar Entropy (298.15 K) | S° | 263.33 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (298.15 K) | ΔGf° | -181.68 | kJ/mol |

Note: The value for the standard Gibbs free energy of formation was calculated using the equation ΔGf° = ΔHf° - TΔS°rxn, where ΔS°rxn is the entropy change of the formation reaction from the elements in their standard states.

Experimental Protocols

The determination of the thermodynamic properties of an unstable molecule like formyl chloride requires specialized experimental and computational techniques. The values presented in this guide are primarily derived from the Active Thermochemical Tables (ATcT), which utilize a network approach combining experimental data and high-level theoretical calculations.

Determination of Standard Enthalpy of Formation (Calorimetry)

The standard enthalpy of formation of a compound is typically determined using calorimetric methods. For a highly reactive and unstable species like formyl chloride, direct measurement is challenging. However, the principles of calorimetry that underpin the thermochemical network data are as follows:

-

Reaction Selection: A reaction involving the compound of interest is chosen that goes to completion with well-defined products. For formyl chloride, a suitable reaction could be its decomposition or a reaction where it is a reactant.

-

Calorimeter Setup: A calorimeter, an insulated device to measure heat flow, is used. For reactions involving gases, a bomb calorimeter (constant volume) or a flow calorimeter might be employed. For solution-phase reactions, a reaction calorimeter (constant pressure) is used.

-

Temperature Measurement: The temperature of the calorimeter and its contents is precisely monitored before, during, and after the reaction.

-

Heat Capacity Calibration: The heat capacity of the calorimeter is determined by conducting a reaction with a known enthalpy change or by using an electrical heater.

-

Enthalpy Calculation: The heat evolved or absorbed during the reaction (qrxn) is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy change of the reaction (ΔHrxn) is then determined.

-

Hess's Law Application: The standard enthalpy of formation of the target compound is then calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. This involves using the experimentally determined ΔHrxn along with the known standard enthalpies of formation of the other reactants and products in the reaction.

Due to the instability of formyl chloride, these experiments would likely be conducted at low temperatures to slow down decomposition, or the formyl chloride would be generated in situ within the calorimeter.

Determination of Standard Molar Entropy (Spectroscopy and Statistical Mechanics)

The standard molar entropy of a molecule is determined from its molecular properties, which are obtained from spectroscopic measurements and quantum chemical calculations.

-

Spectroscopic Analysis: The vibrational frequencies of the molecule are determined using infrared (IR) and Raman spectroscopy. Rotational constants are typically obtained from microwave spectroscopy.

-

Molecular Partition Function: The spectroscopic data are used to calculate the molecular partition function (q), which describes how the energy of the molecule is distributed among its various quantum states (translational, rotational, vibrational, and electronic).

-

Statistical Mechanics Calculation: The standard molar entropy (S°) is then calculated from the molecular partition function using the principles of statistical mechanics. The Sackur-Tetrode equation is used for translational entropy, and standard formulas are used for the rotational, vibrational, and electronic contributions.

Chemical Pathways and Logical Relationships

The following diagrams illustrate the formation and decomposition of formyl chloride, as well as the logical relationship between its key thermodynamic properties.

Formyl Chloride: A Historical and Technical Overview of its Discovery and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl chloride (HCOCl), the simplest acyl chloride, has a unique and compelling history within organic chemistry. Unlike its more stable homologues, the inherent instability of formyl chloride has made its isolation and characterization a significant challenge, deeply intertwining its story with the development of important formylation reactions. This technical guide provides an in-depth exploration of the historical discovery, initial studies, and foundational experimental protocols related to this reactive chemical species. Its role as a transient intermediate in pivotal reactions underscores its significance in the synthesis of aromatic aldehydes, which are crucial precursors in the pharmaceutical and fine chemical industries.

Historical Context and Discovery

The history of formyl chloride is intrinsically linked to the groundbreaking work of German chemists Ludwig Gattermann and Julius Arnold Koch. In 1897, they developed a novel method for the formylation of aromatic compounds, a reaction now famously known as the Gattermann-Koch reaction.[1][2] In their seminal publication, they postulated the in situ formation of formyl chloride from carbon monoxide (CO) and hydrogen chloride (HCl) as the reactive electrophilic species responsible for the addition of a formyl group to an aromatic ring.[1][2][3]

While Gattermann and Koch did not isolate formyl chloride, its proposal as a key, albeit transient, intermediate marked the conceptual discovery of the molecule.[1] Early research efforts highlighted the profound instability of formyl chloride in comparison to other acyl chlorides like acetyl chloride.[1] This instability, where the molecule readily decomposes into carbon monoxide and hydrogen chloride, meant that for many years, its existence was largely inferred from its reactivity in reactions like the Gattermann-Koch synthesis.[4][5] It was understood that to be utilized, formyl chloride had to be generated in situ under specific, controlled conditions.[5]

It wasn't until later that formyl chloride could be prepared and characterized at very low temperatures, typically at -60 °C or below, preventing its rapid decomposition.[5]

Initial Studies and Characterization

The initial studies of formyl chloride were largely centered on its role in the Gattermann-Koch reaction and on methods for its generation for synthetic purposes. The primary challenge for early researchers was the molecule's tendency to decompose at ambient temperatures.

Physical and Chemical Properties

Due to the challenges of isolating formyl chloride, much of its early characterization was indirect. Modern analytical techniques have since been able to provide a more complete picture of its properties. The following table summarizes key quantitative data for formyl chloride, primarily from contemporary sources.

| Property | Value | Source(s) |

| Molecular Formula | CHClO | [6] |

| Molecular Weight | 64.47 g/mol | [6][7] |

| Boiling Point | 46.4 °C at 760 mmHg (Predicted) | [6][8] |

| Density | 1.199 g/cm³ (Predicted) | [6][8] |

| Refractive Index | 1.355 (Predicted) | [6] |

| Vapor Pressure | 350 mmHg at 25 °C | [6] |

Key Historical Experiments and Protocols

The initial studies of formyl chloride revolved around two main synthetic pathways. Below are detailed methodologies for these key historical experiments, reconstructed based on the available literature.

In Situ Generation for the Gattermann-Koch Reaction (1897)

This protocol describes the conceptual process by which Gattermann and Koch would have generated formyl chloride in situ for the formylation of an aromatic substrate.

Objective: To generate formyl chloride in the reaction mixture to act as a formylating agent for an aromatic compound.

Reagents:

-

Aromatic hydrocarbon (e.g., toluene)

-

Carbon monoxide (gas)

-

Hydrogen chloride (gas)

-

Aluminum chloride (anhydrous, catalyst)

-

Cuprous chloride (co-catalyst)

Methodology:

-

A solution of the aromatic hydrocarbon was prepared in a suitable anhydrous solvent in a reaction vessel equipped for gas inlet and stirring.

-

Anhydrous aluminum chloride and a catalytic amount of cuprous chloride were added to the reaction mixture.

-

A stream of a mixture of dry carbon monoxide and dry hydrogen chloride gas was passed through the reaction mixture under pressure.

-

The reaction was allowed to proceed with vigorous stirring. The in situ generated formyl chloride would then react with the aromatic substrate.

-

Upon completion of the reaction, the mixture was worked up to isolate the resulting aromatic aldehyde.